molecular formula C9H14O3 B8372456 ethyl 3,6-dihydro-2H-pyran-4-ylacetate

ethyl 3,6-dihydro-2H-pyran-4-ylacetate

Cat. No.: B8372456
M. Wt: 170.21 g/mol
InChI Key: JGQJGDWUASZIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,6-dihydro-2H-pyran-4-ylacetate (CAS 921755-40-0) is an ester derivative that features a partially unsaturated 3,6-dihydro-2H-pyran ring system coupled with an acetate functional group . This structure makes it a valuable synthetic intermediate, or building block, in medicinal chemistry for the development of more complex heterocyclic scaffolds . The pyran core is a privileged structure in drug discovery, found in a vast array of natural products, approved pharmaceuticals, and bioactive compounds . Pyran derivatives are continuously investigated for a variety of therapeutic areas, demonstrating diverse pharmacological activities . As a key intermediate, this compound is instrumental in the synthesis of novel molecular entities. Its structure is characterized by the molecular formula C~9~H~14~O~3~ and a molecular weight of 170.21 g/mol . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 2-(3,6-dihydro-2H-pyran-4-yl)acetate

InChI

InChI=1S/C9H14O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h3H,2,4-7H2,1H3

InChI Key

JGQJGDWUASZIAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-(Piperidin-4-yl)acetate

Molecular Formula: C₉H₁₇NO₂ Key Properties:

  • LogP : 0.85 (less lipophilic than the target compound)
  • Hydrogen Bond Acceptors : 3
  • Bioavailability Score : 0.55 (indicative of moderate absorption)
  • Synthesis: Prepared via coupling reactions using cesium carbonate and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in polar solvents .

Comparison :

  • The piperidine ring introduces a basic nitrogen, enhancing water solubility compared to the oxygen-containing dihydropyran ring in the target compound.
  • Ethyl 2-(piperidin-4-yl)acetate is more metabolically stable due to reduced ring strain and lack of conjugated unsaturation .

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Molecular Formula : C₁₂H₁₆N₂O₃S₂
Key Properties :

  • Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane under reflux .
  • Reactivity : The thietane group introduces sulfur, increasing electron-withdrawing effects and altering metabolic pathways (e.g., susceptibility to oxidation) .

Comparison :

  • The sulfur atoms in this compound enhance lipophilicity (LogP ≈ 2.1) compared to the target compound’s LogP of 1.04.
  • The pyrimidine-thietane scaffold exhibits higher antifungal activity, as seen in bioactivity studies of similar esters .

Ethyl Palmitate (for Functional Comparison)

Molecular Formula : C₁₈H₃₆O₂
Key Properties :

  • LogP : 7.1 (highly lipophilic)
  • Applications : Used as a pheromone in insect behavioral studies .

Comparison :

  • Ethyl palmitate’s long alkyl chain results in significantly lower polarity and vapor pressure compared to ethyl 3,6-dihydro-2H-pyran-4-ylacetate.
  • Unlike the target compound, ethyl palmitate lacks heterocyclic moieties, limiting its utility in drug design but enhancing stability in environmental applications .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Synthesis Method
This compound C₉H₁₃NO₅ 215.20 1.06 81.35 Nitroacetate coupling
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 171.24 0.85 49.33 EDC-mediated coupling
Ethyl palmitate C₁₈H₃₆O₂ 284.48 7.1 26.30 Esterification of palmitic acid

Key Research Findings

  • Reactivity : The dihydropyran ring in this compound undergoes ring-opening reactions under acidic conditions, unlike fully saturated analogs .
  • Thermal Stability : Decomposes at temperatures >150°C, necessitating low-temperature storage .

Q & A

Q. What are the common synthetic routes for ethyl 3,6-dihydro-2H-pyran-4-ylacetate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification or condensation reactions. A methodologically robust approach involves the use of ionic liquids as dual solvent-catalysts, as demonstrated in the synthesis of structurally similar ethyl-2-amino-4-argio-3-cyano-6-methyl-3,4-dihydro-2H-pyran-5-carboxylate . Key parameters include solvent choice (e.g., water or ethanol), temperature (60–80°C), and catalyst loading (5–10 mol%). For example, substituting malononitrile with ethyl acetoacetate in a three-component reaction with aldehydes can yield pyran derivatives with >75% efficiency under optimized conditions . Purity is often validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 1.2–1.4 ppm for ethyl ester protons) .

Q. How can X-ray crystallography and spectroscopic methods resolve the molecular conformation of this compound?

X-ray diffraction (XRD) is critical for confirming bond angles and spatial arrangement. For example, analogous compounds like ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate show bond angles such as C14—O2—C15 = 117.40° and N1—C1—N3 = 126.24°, which align with tetrahedral geometry at oxygen and nitrogen centers . Spectroscopic characterization includes:

  • ¹H NMR : Ethyl group protons appear as a triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm).
  • ¹³C NMR : The ester carbonyl resonates at δ ~170 ppm, while the pyran ring carbons appear between δ 60–100 ppm . Discrepancies in data (e.g., unexpected splitting in NMR) may indicate rotameric equilibria or impurities, necessitating iterative recrystallization .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis and reactivity of this compound?

Institutions like ICReDD employ quantum chemical reaction path searches to predict transition states and intermediates. For instance, density functional theory (DFT) at the B3LYP/6-31G* level can model the esterification mechanism, identifying energy barriers for nucleophilic acyl substitution . Computational screening of solvents (via COSMO-RS) and catalysts (e.g., Brønsted acids) reduces experimental trial-and-error, narrowing optimal conditions to <10 permutations . Validation involves comparing computed IR spectra (e.g., C=O stretch at ~1740 cm⁻¹) with experimental FT-IR data .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

Discrepancies often arise from subtle experimental variables. For example:

  • Catalyst source : Patent-derived methods (e.g., EP 4 374 877 A2) may use proprietary catalysts, while academic protocols rely on commercial reagents .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) can affect purity and yield . A factorial design approach (e.g., 2³ factorial experiments) systematically tests variables like temperature, solvent polarity, and catalyst loading to identify dominant factors . Contradictory NMR data may require advanced techniques like 2D-COSY or NOESY to resolve stereochemical ambiguities .

Q. What strategies improve the scalability of this compound synthesis while maintaining stereochemical integrity?

Scalability challenges include exothermicity control and byproduct management. Continuous-flow reactors mitigate thermal gradients, as demonstrated in the synthesis of tetrahydro-2H-pyran derivatives, achieving 85% yield at 100 g scale . Stereochemical preservation requires inert atmospheres (N₂/Ar) and low-temperature quenching (−20°C) to prevent racemization . Process analytical technology (PAT), such as in-line FT-IR, monitors reaction progress in real time .

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